molecular formula C16H17NO4S B6412185 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261913-98-7

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95%

Katalognummer B6412185
CAS-Nummer: 1261913-98-7
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: CMADVQJVJDVUPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid (3-(4-DMS-PB)) is a type of organic compound that has a wide range of applications in scientific research and laboratory experiments. 3-(4-DMS-PB) is a derivative of benzoic acid, which is a carboxylic acid that is found naturally in many plant and animal species. 3-(4-DMS-PB) is a white crystalline solid with a melting point of 173-174°C and a boiling point of 300°C. It has a molecular formula of C14H14O4S and a molecular weight of 278.31 g/mol.

Wissenschaftliche Forschungsanwendungen

3-(4-DMS-PB) has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as benzodiazepines, β-amino acids, and imidazolines. It is also used as a catalyst in the synthesis of polymers, such as polyaniline. In addition, 3-(4-DMS-PB) is used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Wirkmechanismus

The mechanism of action of 3-(4-DMS-PB) is not well understood. It is believed to act as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. This inhibition is thought to be due to the presence of the dimethylsulfamoyl group, which binds to the active site of the enzyme and prevents it from catalyzing the oxidation of purines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-DMS-PB) are not well understood. It is known to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. Inhibition of this enzyme can lead to decreased levels of uric acid in the body, which may be beneficial in the treatment of gout and other conditions associated with high levels of uric acid. In addition, 3-(4-DMS-PB) has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(4-DMS-PB) in laboratory experiments include its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 3-(4-DMS-PB) in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, it is not very stable and may decompose over time.

Zukünftige Richtungen

There are a number of potential future directions for research involving 3-(4-DMS-PB). These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis and its solubility in different solvents could lead to improved methods for its use in laboratory experiments. Finally, further studies into its antioxidant activity could lead to potential therapeutic applications.

Synthesemethoden

3-(4-DMS-PB) can be synthesized through a reaction between 4-N,N-dimethylsulfamoylphenol and 2-methylbenzoic acid. This reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid (PTS) at a temperature of 140-150°C. The reaction is carried out in an inert atmosphere, such as nitrogen, and the reaction product is then purified through recrystallization.

Eigenschaften

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-14(5-4-6-15(11)16(18)19)12-7-9-13(10-8-12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMADVQJVJDVUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.